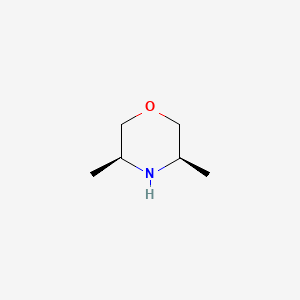

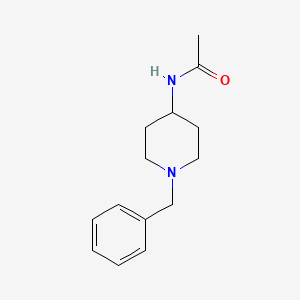

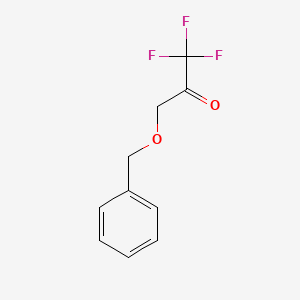

![molecular formula C14H12N2O B1339869 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 26956-47-8](/img/structure/B1339869.png)

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that is part of a broader class of organic compounds featuring a pyrrolopyridine skeleton. This structure is significant in medicinal chemistry due to its presence in compounds with various biological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, which can be used to infer some properties and synthesis methods that might be applicable to 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the one-pot synthesis of a pyrazolopyrimidinone derivative and a penta-substituted pyrrole derivative . These methods typically employ catalysts, such as natural hydroxyapatite, and can involve the use of starting materials like aryl propenones . Such synthetic approaches could potentially be adapted for the synthesis of 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of heterocyclic compounds, as demonstrated in the studies of various pyrrole and pyridine derivatives . These compounds often exhibit specific conformations, such as the envelope conformation of the pyrrolidinone ring . Density functional theory (DFT) calculations are also used to predict and confirm molecular geometry and other structural parameters .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be influenced by their molecular structure. For instance, the presence of substituents on the pyrrole or pyridine rings can affect the outcome of reactions, as seen in the formation of pyridinedicarbonitriles . The intramolecular hydrogen bonding observed in some compounds can also play a role in their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structures. Spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy are used to characterize these properties . Theoretical calculations, including DFT and molecular orbital calculations, can provide additional insights into properties like molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . Electrochemical studies can reveal the corrosion inhibition efficiency of these compounds on metal surfaces .

Scientific Research Applications

Synthesis and Characterization

- A study detailed the synthesis of 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, including 1-methyl and 1-benzyl derivatives, demonstrating a method for regiospecific placement of the N-1 substituent in these compounds (Schneller et al., 1984).

- Another research focused on the synthesis of 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showing the antimicrobial properties of these novel compounds (Elgemeie et al., 2017).

- The gold catalysis method was applied to synthesize substituted 1-benzyl-1H-pyrrolo(2,3-b)pyridines, highlighting the efficiency of cycloisomerization of certain amines with AuCl3 (Gala et al., 2014).

Pharmacological Applications

- Studies on 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds have uncovered their anti-inflammatory and analgesic activities, with specific derivatives being highlighted for their high potency and minimal gastrointestinal side effects (Muchowski et al., 1985).

Novel Reaction Pathways

- Research into the base-promoted transannulation of heterocyclic enamines has opened new avenues for the synthesis of fused pyridines and pyrroles, demonstrating excellent regio- and stereoselectivity (Yang et al., 2015).

Future Directions

properties

IUPAC Name |

1-benzyl-5H-pyrrolo[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-7-9-16(13(12)6-8-15-14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDCHRWQDACBOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556067 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | |

CAS RN |

26956-47-8 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

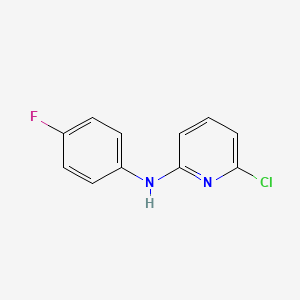

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

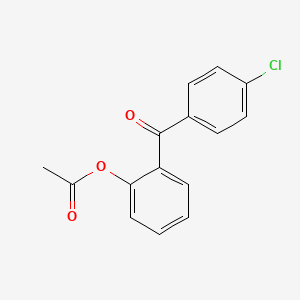

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

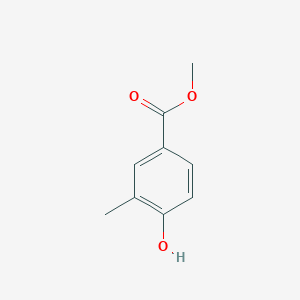

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)